H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH

Beschreibung

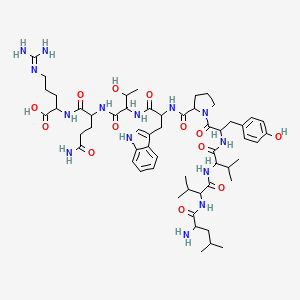

Die Verbindung H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH ist ein synthetisches Peptid, das aus mehreren Aminosäuren besteht.

Eigenschaften

IUPAC Name |

2-[[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84N14O13/c1-28(2)24-36(57)47(74)67-45(30(5)6)52(79)68-44(29(3)4)51(78)66-41(25-32-16-18-34(72)19-17-32)54(81)70-23-11-15-42(70)50(77)65-40(26-33-27-62-37-13-9-8-12-35(33)37)49(76)69-46(31(7)71)53(80)63-38(20-21-43(58)73)48(75)64-39(55(82)83)14-10-22-61-56(59)60/h8-9,12-13,16-19,27-31,36,38-42,44-46,62,71-72H,10-11,14-15,20-26,57H2,1-7H3,(H2,58,73)(H,63,80)(H,64,75)(H,65,77)(H,66,78)(H,67,74)(H,68,79)(H,69,76)(H,82,83)(H4,59,60,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMAYCCXBUMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84N14O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1161.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung von Aminosäuren: Jede Aminosäure wird mit Reagenzien wie Carbodiimiden oder Uroniumsalzen aktiviert.

Kopplung: Die aktivierten Aminosäuren werden an die Harz-gebundene Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird mit starken Säuren wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids kann automatisierte Peptidsynthesizer umfassen, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Tyrosin und Tryptophan verändern.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Jod.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Verschiedene Alkylierungsmittel und Acylierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den beteiligten spezifischen Aminosäuren und den verwendeten Bedingungen ab. Beispielsweise kann die Oxidation von Tyrosin Dityrosin erzeugen, während die Reduktion von Disulfidbrücken freie Cysteinreste ergibt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von This compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Zelloberflächenrezeptoren oder Enzymen interagieren und Signalwege und zelluläre Reaktionen beeinflussen. Die Struktur des Peptids ermöglicht es ihm, an spezifische molekulare Ziele zu binden und deren Aktivität zu modulieren.

Wirkmechanismus

The mechanism of action of H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing signaling pathways and cellular responses. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH: kann mit anderen synthetischen Peptiden mit ähnlichen Sequenzen verglichen werden. Einige ähnliche Verbindungen sind:

H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-Thr-DL-Gln-DL-Arg-OH: Fehlt die xi-Modifikation an Threonin.

H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Lys-OH: Enthält Lysin anstelle von Arginin.

Die Einzigartigkeit von This compound

Biologische Aktivität

H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids that exhibit various biological activities. This compound is of interest due to its potential applications in pharmacology, biochemistry, and medicinal chemistry. The biological activity of peptides like this one can include antimicrobial properties, modulation of signaling pathways, and potential therapeutic effects.

Chemical Structure and Properties

The compound consists of the following amino acids:

- Leucine (Leu)

- Valine (Val)

- Tyrosine (Tyr)

- Proline (Pro)

- Tryptophan (Trp)

- xi-Threonine (xiThr)

- Glutamine (Gln)

- Arginine (Arg)

The chemical structure can be represented as:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that peptides with similar structures can exhibit antimicrobial properties. The presence of hydrophobic amino acids such as leucine and valine may enhance membrane-disrupting activity against bacterial cells. Studies have shown that peptides derived from natural sources often demonstrate significant antibacterial effects, which could be attributed to their ability to interact with bacterial membranes.

2. Neuroprotective Effects

Some studies suggest that peptides containing tryptophan and tyrosine may influence neurotransmitter systems. Tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation. The modulation of serotonin levels can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

3. Immunomodulatory Properties

Peptides like H-DL-Leu-DL-Val-DL-Val have been investigated for their ability to modulate immune responses. Arginine, for example, is known to play a role in the immune system by influencing nitric oxide production, which can affect inflammation and immune cell function.

The mechanism by which H-DL-Leu-DL-Val-DL-Val exerts its biological effects involves several pathways:

- Receptor Interaction : The peptide may bind to specific receptors on cell membranes, triggering intracellular signaling cascades.

- Membrane Disruption : Hydrophobic regions of the peptide may interact with lipid bilayers, leading to pore formation and cell lysis in pathogens.

- Modulation of Gene Expression : Certain peptides can influence the transcription of genes involved in stress responses and inflammation.

Case Study 1: Antimicrobial Activity

A study conducted on a series of synthetic peptides similar to H-DL-Leu-DL-Val showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the antimicrobial efficacy was correlated with the hydrophobicity and charge of the peptides.

| Peptide Sequence | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| H-DL-Leu... | S. aureus | 15 |

| H-DL-Leu... | E. coli | 12 |

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that peptides containing tryptophan could enhance neuronal survival under oxidative stress conditions. This was attributed to increased serotonin production and subsequent activation of neuroprotective pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.